CID 129894357

Description

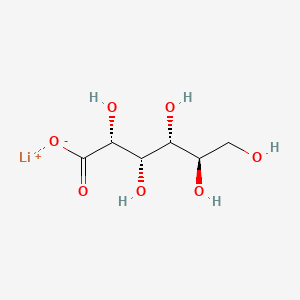

Structure

2D Structure

Properties

CAS No. |

60816-70-8 |

|---|---|

Molecular Formula |

C6H12LiO7 |

Molecular Weight |

203.1 g/mol |

IUPAC Name |

lithium;hydroxide |

InChI |

InChI=1S/C6H12O7.Li/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1 |

InChI Key |

RBPRYZGJVXOHCW-JJKGCWMISA-N |

Isomeric SMILES |

[Li+].C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |

Canonical SMILES |

[Li+].[OH-] |

density |

2.54 g/cm³ |

melting_point |

450-471 °C |

Other CAS No. |

60816-70-8 |

physical_description |

Lithium hydroxide, solution appears as a clear to water-white liquid which may have a pungent odor. Contact may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals. Liquid, Other Solid; Dry Powder; Liquid; Other Solid; Pellets or Large Crystals White crystals or granular powder; [AIHA] Readily absorbs carbon dioxide and water from air; [Merck Index] White odorless granules; Hygroscopic; [Alfa Aesar MSDS] COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |

Pictograms |

Irritant |

Related CAS |

1310-66-3 (monohydrate) 17341-24-1 (Parent) 1310-65-2 (Parent) 17341-24-1 (Parent) |

solubility |

Solubility in water, g/100ml at 20 °C: 12.8 (good) |

Synonyms |

oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |

vapor_pressure |

Vapor pressure, Pa at 20 °C: (negligible) |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Lithium Gluconate

Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition Pathways

A primary target of lithium is Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, neurodevelopment, and mood regulation. wikipedia.orgnih.gov Lithium inhibits GSK-3β through both direct and indirect pathways. wikipedia.orgnih.gov

Direct Inhibition: Lithium directly inhibits GSK-3β by competing with magnesium ions (Mg²⁺), which are essential cofactors for the enzyme's catalytic activity. drugbank.comcpn.or.krresearchgate.net By binding to the magnesium binding site, lithium reduces the enzyme's ability to phosphorylate its substrates. drugbank.comcpn.or.kr

Indirect Inhibition: Lithium also indirectly inhibits GSK-3β by promoting its inhibitory phosphorylation at the serine-9 residue. nih.govcpn.or.krresearchgate.net This is achieved by modulating upstream signaling pathways, such as the PI3K/Akt pathway. researchgate.net Lithium can disrupt the formation of a complex involving β-arrestin-2, protein phosphatase 2A (PP2A), and Akt, which normally dephosphorylates and inactivates Akt. nih.govresearchgate.net By preventing Akt inactivation, lithium ensures the continued phosphorylation and subsequent inhibition of GSK-3β. nih.govresearchgate.net

The inhibition of GSK-3β by lithium initiates a cascade of downstream effects that influence gene expression and cellular function. nih.govnih.gov A key downstream effector is β-catenin, a protein that GSK-3β typically targets for degradation. nih.govnih.gov

When GSK-3β is inhibited by lithium, β-catenin is no longer phosphorylated, allowing it to accumulate in the cytoplasm and translocate to the nucleus. nih.gov In the nucleus, β-catenin acts as a transcriptional co-activator, influencing the expression of genes involved in neuroprotection and cell survival. nih.govnih.gov This mechanism is a core component of the Wnt signaling pathway. nih.govcpn.or.kr

Furthermore, GSK-3β is known to phosphorylate and inhibit various transcription factors, including the cAMP response element-binding protein (CREB). wikipedia.org By inhibiting GSK-3β, lithium effectively disinhibits CREB, leading to the increased transcription of neuroprotective proteins such as brain-derived neurotrophic factor (BDNF). wikipedia.org

| Pathway Component | Effect of Lithium Gluconate | Downstream Consequence |

| GSK-3β | Direct and indirect inhibition. wikipedia.orgnih.gov | Decreased phosphorylation of target proteins. |

| β-catenin | Stabilization and nuclear translocation. nih.gov | Activation of Wnt pathway target genes. nih.gov |

| CREB | Increased activity (disinhibition). wikipedia.org | Increased expression of neurotrophic factors like BDNF. |

Inositol (B14025) Monophosphatase (IMPase) and Inositol Polyphosphatase (IPPase) Inhibition

Another significant mechanism of lithium action is explained by the "inositol depletion hypothesis". psychiatryonline.orgresearchgate.net This theory posits that lithium interferes with the phosphoinositide (PI) signaling pathway by inhibiting key enzymes responsible for recycling inositol. psychiatryonline.org Lithium acts as an uncompetitive inhibitor of both inositol monophosphatase (IMPase) and inositol polyphosphatase (IPPase). drugbank.compsychiatryonline.org

These enzymes are crucial for the final steps in the dephosphorylation of inositol phosphates to regenerate free myo-inositol, a precursor for the synthesis of phosphoinositides. psychiatryonline.orgresearchgate.net By inhibiting IMPase and IPPase, lithium leads to a reduction in the intracellular pool of free myo-inositol and a subsequent decrease in the levels of key signaling molecules like inositol 1,4,5-trisphosphate (IP3). wikipedia.orgdrugbank.comresearchgate.net

The PI signaling cascade is vital for cellular responses to a wide range of extracellular stimuli. It begins when a receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: IP3 and diacylglycerol (DAG). researchgate.net

By depleting the cellular supply of myo-inositol, lithium is thought to reduce the rate of PIP2 resynthesis. researchgate.net This effect is particularly pronounced in neurons with highly active PI signaling, as the uncompetitive nature of the inhibition means lithium is more effective when the enzyme's substrate is abundant. psychiatryonline.org This dampening of the PI turnover can modulate excessive excitatory neurotransmission. semanticscholar.org Chronic lithium exposure has also been shown to cause a translocation of protein kinase C (PKC), a downstream target of DAG, from the cytosol to the cell membrane, indicating its activation. nih.gov

| Enzyme | Type of Inhibition by Lithium | Effect on Inositol Metabolism |

| Inositol Monophosphatase (IMPase) | Uncompetitive. drugbank.compsychiatryonline.org | Blocks conversion of inositol monophosphates to myo-inositol. researchgate.net |

| Inositol Polyphosphatase (IPPase) | Uncompetitive. psychiatryonline.org | Blocks dephosphorylation of inositol polyphosphates. psychiatryonline.org |

Neurotransmitter System Modulation by Lithium Gluconate

Lithium gluconate exerts a broad influence on multiple neurotransmitter systems, a key factor in its therapeutic profile. The general effect is a rebalancing of neurotransmission, characterized by a reduction in excitatory signaling and an enhancement of inhibitory signaling. psychopharmacologyinstitute.comconsensus.app

Lithium has been found to modulate the serotonergic system, although the precise mechanisms are still being fully elucidated. wikipedia.orgdrugs.com Evidence suggests that lithium can increase the synthesis and release of serotonin (B10506) (5-hydroxytryptamine, 5-HT) from neurons. wikipedia.org For instance, in vitro studies using serotonergic neurons from the rat raphe nucleus demonstrated that lithium treatment enhanced serotonin release upon depolarization. wikipedia.org This interaction is significant enough that lithium can potentiate the effects of other serotonergic agents, which underscores its impact on this system. drugs.comdrugs.comuspharmacist.com

Lithium robustly enhances the function of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. wikipedia.orgpsychopharmacologyinstitute.com Studies have shown that lithium treatment increases GABA levels in both plasma and cerebrospinal fluid. wikipedia.org

At the synaptic level, lithium facilitates the release of GABA from presynaptic terminals and has been shown to upregulate postsynaptic GABA-B receptors. psychopharmacologyinstitute.com Research on hypothalamic neurons revealed that lithium increases the frequency of spontaneous and miniature inhibitory postsynaptic currents (sIPSCs and mIPSCs), indicating a presynaptic mechanism of action that enhances GABA release. nih.gov This potentiation of GABAergic inhibition is thought to contribute significantly to lithium's ability to reduce neuronal hyperexcitability. psychopharmacologyinstitute.comnih.gov This effect may be functionally linked to lithium's inhibition of GSK-3. nih.gov

| Neurotransmitter System | Effect of Lithium Gluconate | Cellular/Synaptic Mechanism |

| Serotonergic (5-HT) | Increased serotonergic activity. wikipedia.org | Enhances synthesis and release of serotonin. wikipedia.org |

| GABAergic | Enhanced inhibitory neurotransmission. psychopharmacologyinstitute.comnih.gov | Increases GABA levels, facilitates presynaptic GABA release, and upregulates GABA-B receptors. wikipedia.orgpsychopharmacologyinstitute.com |

Glutamatergic System Modulation

Lithium's influence on the glutamatergic system, a principal excitatory pathway in the brain, is a key aspect of its therapeutic action. ncats.iowikipedia.org Elevated levels of glutamate (B1630785) are often observed during manic episodes, and lithium is believed to exert a stabilizing effect by modulating this neurotransmitter. wikipedia.org

Initially, lithium acutely stimulates the N-methyl-D-aspartate (NMDA) receptor, which leads to an increase in glutamate availability in the postsynaptic neuron. psychopharmacologyinstitute.com However, with chronic administration, a homeostatic downregulation of the NMDA receptor occurs, ultimately reducing glutamatergic transmission. ncats.iopsychopharmacologyinstitute.com This modulation is thought to be a crucial mechanism for its long-term mood-stabilizing properties. wikipedia.orgpsychopharmacologyinstitute.com

Research has shown that chronic lithium treatment can increase the uptake of glutamate by enhancing the capacity of glutamate transporters. researchgate.net Furthermore, it has been found to inhibit the influx of calcium into neurons following the activation of NMDA receptors, an action that may contribute to its neuroprotective effects against glutamate-induced excitotoxicity. researchgate.netnih.govnih.gov Studies in cultured rat cerebral cortical neurons demonstrated that pretreatment with lithium chloride suppressed glutamate-induced excitotoxicity, which is mediated by NMDA receptors. nih.govnih.gov This neuroprotection was associated with a reduction in NMDA receptor-mediated calcium influx. nih.govnih.gov

Interestingly, while lithium does not appear to alter the total protein levels of the NR1, NR2A, and NR2B subunits of the NMDA receptor, it has been shown to significantly decrease the phosphorylation of the NR2B subunit at Tyr1472. nih.gov This reduction in phosphorylation is correlated with the inactivation of NMDA receptors and is likely a contributing factor to its neuroprotective capabilities. nih.gov In the hippocampus, repeated lithium administration has been shown to promote the synaptic recruitment of GluN2A-containing NMDA receptors and GluA1-containing AMPA receptors. edgccjournal.org

Dopaminergic System Effects

The dopaminergic system is also a target of lithium's action. During manic phases, there is an increase in dopamine (B1211576) neurotransmission. wikipedia.org This is followed by a homeostatic downregulation, which can lead to a decrease in dopamine neurotransmission, potentially causing depression. wikipedia.org Lithium is thought to modulate these fluctuations. The postsynaptic effects of dopamine are mediated through G-protein coupled receptors, and lithium can alter the functionality of these receptor subunits, leading to an inhibition of dopaminergic neurotransmission. psychopharmacologyinstitute.com

Anti-inflammatory and Immunomodulatory Actions

Emerging evidence strongly suggests that lithium possesses significant anti-inflammatory and immunomodulatory properties, which may be integral to its therapeutic efficacy. nih.govpsychiatryredefined.org While the full spectrum of these effects is still being elucidated, research has highlighted several key mechanisms.

Arachidonic Acid Metabolism Inhibition

Lithium has been shown to inhibit the arachidonic acid (AA) cascade in the brain. nih.gov Chronic administration in rats has been found to reduce the turnover of AA in brain phospholipids. nih.govnih.gov This effect is specific, as the turnover of other fatty acids like docosahexaenoic acid and palmitic acid remains unaffected. nih.gov

This reduction in AA turnover is linked to lithium's ability to downregulate the gene expression and enzyme activity of cytosolic phospholipase A2 (cPLA2), an enzyme that selectively releases AA from phospholipids. nih.govnih.govnih.gov Furthermore, lithium has been observed to decrease the protein level and activity of cyclooxygenase-2 (COX-2), an enzyme involved in the conversion of AA to prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2). nih.govnih.govnih.govtewv.nhs.ukresearchgate.netscielo.brresearchgate.net Consequently, brain concentrations of PGE2 are also reduced following chronic lithium treatment. nih.govnih.govnih.govresearchgate.net It is important to note that this effect appears to be selective for the cPLA2/COX-2 pathway, as secretory PLA2 (sPLA2) activity and protein levels are not significantly altered. nih.gov

| Enzyme/Metabolite | Effect of Lithium | Research Finding |

| Cytosolic Phospholipase A2 (cPLA2) | Downregulation | Reduced gene expression and enzyme activity. nih.govnih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Downregulation | Reduced protein level and activity. nih.govnih.govnih.gov |

| Prostaglandin E2 (PGE2) | Reduction | Decreased concentration in the brain. nih.govnih.govnih.gov |

| Secretory Phospholipase A2 (sPLA2) | No significant change | Activity and protein levels remained unchanged. nih.gov |

Cytokine and Chemokine Pathway Regulation

Lithium exerts complex and sometimes contradictory effects on cytokine and chemokine pathways. nih.govdiva-portal.org Generally, it is thought to decrease pro-inflammatory cytokines while increasing anti-inflammatory ones, although the specific effects can vary depending on the experimental conditions. nih.govpsychiatryredefined.org

Studies have shown that lithium can decrease the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). psychiatryredefined.orgeds.clinicmdpi.comnih.gov In contrast, it has been demonstrated to enhance the synthesis of the anti-inflammatory cytokines Interleukin-2 (IL-2) and Interleukin-10 (IL-10). nih.govpsychiatryredefined.orgeds.clinic However, there are also reports of lithium increasing the levels of pro-inflammatory cytokines such as Interleukin-4 (IL-4) and Interferon-γ (INF-γ) under certain conditions. nih.gov In some studies, chronic lithium treatment in patients with bipolar disorder led to a decrease in the secretion of IL-2, IL-6, IL-10, and IFN-γ from peripheral blood leukocytes. nih.gov

| Cytokine | General Effect of Lithium |

| Interleukin-1β (IL-1β) | Decrease psychiatryredefined.orgeds.clinicmdpi.com |

| Interleukin-6 (IL-6) | Decrease psychiatryredefined.orgeds.clinicmdpi.comnih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Decrease eds.clinicnih.govnih.gov |

| Interleukin-2 (IL-2) | Increase nih.govpsychiatryredefined.org |

| Interleukin-10 (IL-10) | Increase nih.govpsychiatryredefined.orgeds.clinicnih.gov |

| Interleukin-4 (IL-4) | Increase (in some studies) nih.gov |

| Interferon-γ (INF-γ) | Variable (increase or decrease) nih.govnih.gov |

Nuclear Factor-kappa B (NF-κB) Activity Modulation

Lithium has been shown to modulate the activity of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor in the innate immune response that regulates the production of cytokines. mdpi.comresearchgate.net The primary mechanism for this is believed to be through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), which can affect a variety of transcription factors, including NF-κB. eds.clinicmdpi.com By inhibiting GSK-3β, lithium can reduce the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines. eds.clinicnih.gov

Studies have demonstrated that lithium can inhibit the nuclear translocation of NF-κB, which is a key step in its activation. nih.govnih.gov This inhibition of the NF-κB signaling pathway is linked to the reduced production of inflammatory mediators. researchgate.netnih.gov For instance, lithium has been shown to suppress the degradation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB activation. oncotarget.com

Effects on Glial Cell Function and Morphology

Lithium has demonstrable effects on glial cells, including astrocytes and microglia, which are integral to brain homeostasis and immune response.

Astrocytes: Lithium directly targets astrocytes, inducing changes in their morphology and proliferation. researchgate.netnih.gov In organotypic cultures, lithium has been observed to cause astrocytes to adopt a highly polarized morphology and to double their numbers. researchgate.netnih.gov It has been proposed that lithium's effects on astrocytes are mediated, in part, through the regulation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a lithium-responsive pathway. mdpi.comresearchgate.net Lithium use in mice has been shown to increase PPAR-γ expression, which in turn regulates astrocyte morphogenesis. mdpi.comresearchgate.net Furthermore, lithium has been found to suppress astrogliogenesis from neural stem and progenitor cells by inhibiting the STAT3 pathway. nih.gov

Microglia: Lithium has been shown to inhibit microglial activation and the subsequent production of pro-inflammatory cytokines. nih.govoup.comarvojournals.org Pretreatment of primary microglial cells with lithium followed by stimulation with lipopolysaccharide (LPS) resulted in the inhibition of microglial activation and a reduction in the production of pro-inflammatory cytokines. nih.gov This effect is thought to be mediated through the downregulation of Toll-like receptor 4 (TLR4) and the inhibition of the PI3K/Akt/FoxO1 signaling pathway. nih.gov Lithium has also been found to reduce the expression of indoleamine-2,3-dioxygenase (IDO1), a key enzyme in the kynurenine (B1673888) pathway, in activated human microglia by inhibiting GSK3β and preventing the activation of STAT1/3. biorxiv.org In some contexts, lithium treatment can also reduce microglial activation and promote a neuroprotective microglial phenotype. usp.br

Antifungal Mechanisms

The precise antifungal mechanism of lithium is not fully understood, but it is thought to involve both direct and indirect actions. nih.govresearchgate.net Topical preparations of lithium gluconate have been shown to be effective in treating seborrheic dermatitis, a condition linked to the proliferation of Malassezia yeasts. nih.govglobalcalcium.com

The proposed mechanisms include:

Anti-inflammatory Action : Lithium salts have demonstrated anti-inflammatory effects, which may contribute to their efficacy in treating inflammatory skin conditions like seborrheic dermatitis. nih.govresearchgate.net This can involve the inhibition of arachidonic acid production. researchgate.net

Direct Antifungal Activity : While some studies suggest lithium has a direct, dose-dependent action on yeasts, others report that its minimal inhibitory concentrations against Malassezia are quite high. researchgate.netresearchgate.net

Enzyme Inhibition : Lithium is known to inhibit a variety of enzymes, including Na/K ATPase and adenylcyclase. researchgate.net One hypothesis suggests that lithium's antifungal effect in seborrheic dermatitis is due to the inhibition of free fatty acid release, which Pityrosporum ovale (a yeast implicated in the condition) requires for growth. researchgate.net

Antiviral Properties

Lithium has demonstrated antiviral activity against a range of DNA and RNA viruses in preclinical studies. nih.govimrpress.com The primary mechanism is thought to be the inhibition of viral replication. frontiersin.org

DNA Viruses : A significant body of evidence points to lithium's effectiveness against herpes viruses. imrpress.comimrpress.com In vitro studies have shown that lithium chloride can inhibit the replication of herpes simplex virus (HSV) in various cell cultures. imrpress.com

RNA Viruses : There is also evidence for lithium's activity against RNA viruses, including coronaviruses. imrpress.comimrpress.com For instance, lithium chloride has been found to inhibit the replication of porcine deltacoronavirus and another porcine coronavirus that causes transmissible gastroenteritis. nih.gov

Mechanism of Action : The antiviral properties of the lithium ion may stem from its ability to compete with magnesium ions (Mg2+). frontiersin.org Magnesium acts as a crucial cofactor for viral enzymes, such as polymerases, which are necessary for viral replication. By displacing magnesium, lithium may inactivate these essential enzymes. frontiersin.org

Neurotrophic Factor Upregulation

Lithium is well-documented to have neurotrophic and neuroprotective effects, which are believed to be central to its therapeutic actions in neuropsychiatric disorders. ncats.iotandfonline.com These effects are mediated, in part, by the upregulation of key neurotrophic factors. researchgate.net

Lithium consistently increases the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein vital for neuronal survival, growth, and synaptic plasticity. tandfonline.comwikipedia.orgd-nb.info

Mechanism : Lithium's ability to inhibit Glycogen Synthase Kinase-3 (GSK-3) leads to the activation of transcription factors like CREB, which in turn promotes the expression of the Bdnf gene. wikipedia.org

In addition to BDNF, lithium also upregulates other neurotrophins, including Nerve Growth Factor (NGF). researchgate.netnih.gov

Research Findings : A study on adult rats demonstrated that subchronic treatment with lithium led to a significant increase in NGF concentrations in several brain regions, including the frontal cortex, hippocampus, and amygdala. nih.gov This suggests that enhanced NGF production may be a key component of lithium's mechanism of action in the central nervous system. nih.gov

Brain-Derived Neurotrophic Factor (BDNF) Expression

Autophagy Induction and Cellular Homeostasis

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, thereby maintaining cellular homeostasis. Lithium has a complex, dual role in regulating autophagy. frontiersin.orgnih.gov

Induction of Autophagy (mTOR-Independent Pathway) : Lithium can induce autophagy by inhibiting the enzyme inositol monophosphatase (IMPase). nih.govisom.ca This inhibition leads to a depletion of free inositol and a decrease in myo-inositol-1,4,5-trisphosphate (IP3) levels. nih.gov Since elevated levels of inositol or IP3 typically inhibit autophagy, their reduction by lithium promotes the autophagic process. nih.gov This mechanism is particularly relevant to the degradation of aggregate-prone proteins seen in neurodegenerative diseases. nih.gov

Inhibition of Autophagy (mTOR-Dependent Pathway) : Conversely, lithium can also inhibit autophagy. frontiersin.org This occurs through its inhibition of GSK-3β, which leads to the activation of the mTOR pathway, a major negative regulator of autophagy. frontiersin.orgnih.gov

The context-dependent regulation of autophagy by lithium highlights its complex role in maintaining cellular health. nih.gov

Mitochondrial Function and Oxidative Stress Pathways

Lithium exerts significant effects on mitochondrial function and pathways related to oxidative stress, which are implicated in the pathophysiology of various disorders. wikipedia.orgmdpi.com

Mitochondrial Function : Evidence suggests that lithium can enhance mitochondrial function. frontiersin.org Studies have shown that lithium treatment can increase the activity of complexes I, II, and III of the mitochondrial electron transport chain in the frontal cortex of human brains. frontiersin.org In cellular models, lithium has been found to upregulate the expression of several genes related to mitochondria. frontiersin.org However, some studies have also reported deleterious effects of lithium on mitochondrial function, potentially due to differences in experimental conditions and lithium concentrations. frontiersin.orgfrontiersin.org For instance, in isolated mitochondria, lithium has been shown to inhibit complex I activity. frontiersin.org In certain cell types, lithium exposure has been associated with a decrease in mitochondrial membrane potential and ATP levels. frontiersin.org

Oxidative Stress : Lithium generally demonstrates antioxidant properties by reducing oxidative stress. ncats.iomdpi.com It has been shown to decrease lipid peroxidation and protein oxidation in cortical cells. mdpi.comscielo.org.co The mechanisms for this include the upregulation of antioxidant molecules like glutathione (B108866) and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). ncats.iofrontiersin.org Furthermore, by inhibiting GSK-3β, lithium can reduce the activity of transcription factors like FOXO, which are involved in oxidative stress responses. mdpi.com

Interactive Data Table: Effects of Lithium on Cellular Mechanisms

Below is a summary of research findings on the effects of lithium on various cellular targets.

| Cellular Target | Effect of Lithium | Observed Outcome | Model System | Reference(s) |

| Malassezia yeasts | Antifungal | Effective in treating seborrheic dermatitis | Clinical Studies | globalcalcium.com, nih.gov |

| Herpes Simplex Virus (HSV) | Antiviral | Inhibition of viral replication | In vitro cell cultures | imrpress.com |

| Porcine Deltacoronavirus | Antiviral | Inhibition of viral replication | In vitro cell cultures | nih.gov |

| BDNF Gene | Upregulation | Increased mRNA and protein expression | Rodent models, Hippocampal neurons | nih.gov, elifesciences.org, nih.gov |

| NGF | Upregulation | Increased protein concentration | Adult rat brain | nih.gov |

| Autophagy (via IMPase) | Induction | Degradation of aggregate-prone proteins | Cellular models | nih.gov |

| Autophagy (via GSK-3β) | Inhibition | Activation of mTOR pathway | Cellular models | frontiersin.org, nih.gov |

| Mitochondrial ETC Complex I, II, III | Increased Activity | Enhanced mitochondrial function | Human brain tissue | frontiersin.org |

| Oxidative Stress Markers | Reduction | Decreased lipid peroxidation and protein oxidation | Rat cerebral cortical cells | mdpi.com, scielo.org.co |

Telomere Dynamics and Telomerase Activity

Current scientific literature offers limited specific research on the direct effects of lithium gluconate on telomere dynamics and telomerase activity. However, broader research into lithium salts, such as lithium carbonate and lithium chloride, provides significant insights into the potential mechanisms by which lithium, as an ion, may influence these cellular processes. While lithium gluconate is mentioned in some contexts related to telomere health, detailed mechanistic studies predominantly feature other lithium salts.

Research has indicated that lithium treatment is associated with the protection and potential lengthening of telomeres, which are the protective caps (B75204) at the ends of chromosomes that shorten with each cell division. nih.govpsychiatryredefined.orgki.se This shortening is a hallmark of cellular aging, and its attenuation is a key area of interest in anti-aging research.

Studies in both human subjects and animal models have demonstrated that lithium can influence telomere length. For instance, patients with bipolar disorder undergoing long-term lithium treatment have been observed to have longer leukocyte telomeres compared to untreated patients. nih.govki.se Some research even suggests that the length of telomeres in lithium-treated patients is comparable to that of healthy controls without the disorder. psychiatryredefined.org The duration of lithium treatment appears to be a factor, with some studies finding a positive correlation between longer treatment periods and increased telomere length. nih.gov

In preclinical studies, lithium has shown the ability to prevent telomere shortening in neuronal cells exposed to toxicity. mdpi.comnih.gov For example, pre-treatment of cortical neurons with lithium chloride was found to prevent the telomere shortening induced by amyloid-beta fibrils, which are associated with Alzheimer's disease. mdpi.comnih.gov Furthermore, in a mouse model of Alzheimer's disease, chronic treatment with lithium carbonate was associated with longer telomeres in the hippocampus and parietal cortex. researchgate.netnih.gov

The primary enzyme responsible for maintaining telomere length is telomerase. Evidence suggests that lithium can modulate the activity of this enzyme. psychiatryredefined.org In a rat model of depression, lithium treatment was shown to increase the levels of telomerase and lead to the lengthening of telomeres. psychiatryredefined.org The mechanism for this may involve the upregulation of the catalytic subunit of telomerase, known as telomerase reverse transcriptase (TERT). nih.govpreprints.org

While direct evidence for lithium gluconate is sparse, a patent has listed it among lithium compounds for methods of treating short telomere disorders. google.com Additionally, one study mentioned that a microdose of lithium, in the form of either lithium carbonate or lithium gluconate, was associated with health benefits, and separately noted that long-term pharmaceutical lithium use is correlated with longer leukocyte telomeres. alzdiscovery.org

The following tables summarize key findings from studies on the effects of lithium (as various salts) on telomere length and telomerase activity.

Detailed Research Findings

| Study Type | Model/Subject | Lithium Salt Used | Key Findings | Citation |

| Human Study | Patients with Bipolar Disorder | Not specified (pharmaceutical lithium) | Patients on long-term lithium treatment had longer leukocyte telomeres compared to untreated patients. nih.gov | nih.gov |

| Human Study | Patients with Bipolar Disorder | Not specified (pharmaceutical lithium) | Lithium-treated patients had telomeres of a similar length to healthy controls. psychiatryredefined.org | psychiatryredefined.org |

| Animal Study | Rat model of depression | Not specified | Lithium treatment increased telomerase levels and lengthened telomeres. psychiatryredefined.org | psychiatryredefined.org |

| In Vitro Study | Primary cortical neurons | Lithium Chloride | Pre-treatment with lithium chloride prevented amyloid-beta induced telomere shortening. mdpi.comnih.gov | mdpi.comnih.gov |

| Animal Study | Mouse model of Alzheimer's Disease | Lithium Carbonate | Chronic lithium treatment was associated with longer telomeres in the hippocampus and parietal cortex. researchgate.netnih.gov | researchgate.netnih.gov |

| Parameter | Effect of Lithium Treatment | Observed in | Lithium Salt(s) Studied |

| Telomere Length | Increased/Protected | Human leukocytes, rat brain cells, mouse brain cells, in vitro neurons | Lithium Carbonate, Lithium Chloride, unspecified pharmaceutical lithium |

| Telomerase Activity | Increased | Rat brain cells | Unspecified |

| TERT Expression | Upregulated | Rat brain cells | Unspecified |

Preclinical Investigations of Lithium Gluconate

In Vitro Studies on Cellular Models

In vitro studies using isolated cell cultures are crucial for dissecting the specific molecular pathways affected by a compound. Research on lithium gluconate and other lithium salts has utilized various cellular models to understand its direct effects on neuronal, glial, and skin cells.

Neuronal Cell Survival and Neuroprotection

A significant body of research points to the neuroprotective effects of lithium, primarily through its ability to modulate several key intracellular signaling cascades. nih.goveurekaselect.com While many studies use lithium chloride or lithium carbonate, the active component is the lithium ion, whose effects are fundamental to understanding the potential of lithium gluconate. Lithium has been shown to protect neurons from various insults, including glutamate-induced excitotoxicity. frontiersin.org

Key mechanisms underlying lithium's neuroprotective effects include:

Inhibition of Glycogen (B147801) Synthase Kinase-3 (GSK-3): Lithium is a potent inhibitor of GSK-3, an enzyme implicated in a wide range of cellular processes, including apoptosis (programmed cell death). nih.govfrontiersin.orggoogle.com By inhibiting GSK-3, lithium helps to suppress apoptotic pathways and promote cell survival. ncats.iosemanticscholar.org

Modulation of Apoptotic Proteins: Lithium has been observed to increase the expression of anti-apoptotic proteins, such as B-cell lymphoma-2 (Bcl-2), and decrease the levels of pro-apoptotic proteins. frontiersin.orgncats.iosemanticscholar.org

Enhancement of Neurotrophic Factors: Studies indicate that lithium can stimulate the synthesis and release of crucial neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF). eurekaselect.comgoogle.comncats.io BDNF is vital for neuronal survival, growth, and synaptic plasticity. nih.gov

Reduction of Pathological Protein Aggregates: In cellular models relevant to Alzheimer's disease, lithium has been shown to reduce the production of amyloid-β peptides and decrease the hyperphosphorylation of the tau protein, both of which are hallmarks of the disease. nih.govfrontiersin.org

In studies using cerebellar granular neuron cultures, lithium ascorbate (B8700270), another organic lithium salt, demonstrated a significant, dose-dependent increase in neuronal survival under conditions of glutamate-induced stress. mdpi.com This contrasts with inorganic salts like lithium carbonate and lithium chloride, which showed less efficacy or even toxicity at similar concentrations in the same model. mdpi.com

Glial Cell Responses

Glial cells, including astrocytes and microglia, are critical for brain homeostasis and the inflammatory response. Lithium's interaction with these cells is complex and appears to be context-dependent. nih.gov In some instances, lithium exhibits anti-inflammatory properties by inhibiting the activation of microglia, the primary immune cells of the central nervous system. nih.govarvojournals.org For example, lithium has been found to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and inhibit the activation of nuclear factor-kappa B (NF-κB) in microglia cells. nih.govarvojournals.org

Conversely, other studies have reported that lithium can increase the proliferation of microglia cells in vitro while inhibiting the growth of astrocytes. nih.gov Research on human microglia cell lines showed that lithium could inhibit inflammatory tryptophan breakdown by preventing the activation of STAT1/3, a key step in the inflammation-induced kynurenine (B1673888) pathway. biorxiv.org In co-cultures of glial cells, lithium has been shown to modulate the secretion of pro- and anti-inflammatory interleukins. frontiersin.org Furthermore, studies using co-cultures of microglia and astrocytes have shown that magnesium-lithium alloys were more effective than lithium salts at downregulating Interleukin-6 (IL-6) and upregulating the neurotrophin GDNF. nih.gov

This dual activity suggests that lithium's effect on glial cells is not straightforward and may depend on the specific cellular state and microenvironment.

| Cell Type | Model System | Observed Effect of Lithium | Key Findings |

|---|---|---|---|

| Microglia | Primary Rat Glia, Human Microglia Cell Line (HMC3) | Anti-inflammatory | Inhibited LPS-induced iNOS and NO production. nih.govarvojournals.org Reduced inflammatory tryptophan breakdown. biorxiv.org |

| Microglia | In Vitro Culture | Proliferative | Increased proliferation and survival of microglia cells. nih.gov |

| Astrocytes | In Vitro Culture | Inhibitory | Inhibited the growth of astrocytes. nih.gov |

| Microglia & Astrocytes | Co-culture | Modulatory | Modulated secretion of interleukins. frontiersin.org Downregulated IL-6 and upregulated GDNF. nih.gov |

Keratinocyte Modulatory Effects

The effects of lithium gluconate have been specifically investigated on keratinocytes, the primary cells of the epidermis, largely in the context of its therapeutic action in seborrheic dermatitis. globalcalcium.comnih.gov Seborrheic dermatitis is an inflammatory skin condition often associated with the yeast Malassezia. nih.gov

Studies using keratinocyte monolayers and skin explant models have revealed that lithium gluconate exerts significant anti-inflammatory effects. nih.gov The mechanism appears to be dose-dependent. At higher concentrations (e.g., 5 mM), lithium gluconate was found to:

Significantly increase the expression and secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov

Significantly decrease the expression of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) on keratinocytes. nih.gov

TLRs are key components of the innate immune system that recognize pathogens and trigger an inflammatory response. By reducing the expression of TLR2, lithium gluconate may prevent Malassezia from initiating the inflammatory cascade in the skin. nih.gov These findings suggest that the efficacy of topical lithium gluconate in inflammatory skin conditions is linked to its ability to modulate the immune response directly within keratinocytes. nih.gov

In Vivo Animal Models of Neurological Disorders

In vivo studies using animal models are essential for understanding the systemic effects of a compound and its potential therapeutic utility in complex diseases. Lithium salts have been evaluated in various animal models of neurological and psychiatric disorders. semanticscholar.orgdntb.gov.ua

Models of Neurodegeneration (e.g., Alzheimer's Disease, Parkinson's Disease, Huntington's Disease)

Lithium has demonstrated neuroprotective effects across multiple animal models of neurodegenerative diseases. google.com

Alzheimer's Disease (AD): In transgenic mouse models of AD, which are genetically engineered to develop key features of the disease like amyloid plaques and tau tangles, lithium treatment has been shown to yield multiple benefits. google.comj-alz.com Studies have reported that chronic lithium administration can reduce the levels of amyloid-β peptides and hyperphosphorylated tau, decrease the number of senile plaques, prevent neuronal loss, and improve cognitive deficits. nih.govfrontiersin.orgnih.gov These effects are often linked to its inhibition of the GSK-3 enzyme. google.com

Parkinson's Disease (PD): Research in animal models of Parkinson's disease has also suggested a neuroprotective role for lithium. google.com

Huntington's Disease (HD): Huntington's disease is an inherited disorder that causes the progressive breakdown of nerve cells in the brain. google.com In transgenic mouse models of HD, such as the R6/2 and YAC128 mice, lithium treatment has been found to alleviate motor deficits, reduce depressive-like behaviors, and decrease the formation of protein aggregates. google.comnih.gov One study demonstrated that combined treatment with lithium and valproate (another mood stabilizer) markedly prolonged the survival of N171-82Q HD mice. nih.govnih.gov The therapeutic effects in these models were associated with the inhibition of GSK-3β and an increase in brain-derived neurotrophic factor (BDNF). nih.gov

| Disease Model | Animal Model | Key Findings |

|---|---|---|

| Alzheimer's Disease | Transgenic Mice (e.g., 3xTg-AD, Cg-Tg(PDGFB-APPSwInd)20Lms/2J) | Reduced amyloid plaques and tau pathology. frontiersin.orgnih.gov Prevented neuronal loss and memory disruption. nih.gov Increased BDNF levels. nih.gov |

| Huntington's Disease | Transgenic Mice (e.g., R6/2, YAC128, N171-82Q) | Improved motor deficits and depressive-like behaviors. nih.gov Decreased protein aggregates. google.com Prolonged survival (in combination with valproate). nih.gov |

Models of Ischemic Injury (e.g., Stroke)

The potential of lithium to protect the brain from ischemic damage, such as that occurring during a stroke, has been extensively studied in rodent models. eurekaselect.comnih.gov In models where cerebral ischemia is induced, typically by middle cerebral artery occlusion (MCAO), post-injury treatment with lithium has been shown to be beneficial. frontiersin.orgnih.gov

Key findings from these studies include:

Reduced Infarct Volume: Lithium treatment consistently leads to a smaller area of brain damage (infarct) following an ischemic event. frontiersin.orgmdpi.comresearchgate.net

Improved Functional Recovery: Animals treated with lithium show better outcomes on neurological and motor function tests. frontiersin.orgresearchgate.net

Anti-inflammatory Effects: Lithium has been observed to decrease the infiltration of leukocytes and reduce the activation of microglia in the injured brain area. mdpi.com Specifically, it inhibits the activation of the NLRP3 inflammasome, a key component of the inflammatory response in stroke. nih.govresearchgate.net

Promotion of Angiogenesis: Delayed treatment with lithium has been associated with enhanced angiogenesis (the formation of new blood vessels), which is crucial for brain repair after injury. frontiersin.org This effect is linked to the induction of factors like vascular endothelial growth factor (VEGF). frontiersin.orgmdpi.com

The neuroprotective mechanisms in these models are again largely attributed to the inhibition of GSK-3β and the modulation of downstream signaling pathways that regulate inflammation, apoptosis, and cell survival. frontiersin.orgnih.gov

Models of Spinal Cord Injury

Preclinical research suggests that lithium holds neuroprotective potential in the context of spinal cord injury (SCI). nih.gov Studies in various animal models have demonstrated that lithium can mitigate some of the pathological processes that occur following traumatic injury to the spinal cord. Growing evidence points to its beneficial effects against a variety of insults, including glutamate-induced excitotoxicity and ischemia-induced neuronal damage, which are relevant to the secondary injury cascade in SCI. nih.gov The neuroprotective effects of lithium are often associated with the activation of neurotrophic pathways. nih.gov

While much of the foundational research has utilized other lithium salts, the therapeutic principles are considered applicable to lithium ions delivered by compounds like lithium gluconate. Adjunctive lithium is being investigated in early-phase clinical trials for SCI. e-neurospine.org Preclinical studies have shown that lithium can improve functional outcomes in animal models. nervgen.com The mechanisms are believed to involve the promotion of neuroplasticity, remyelination, and a shift in microglia towards an anti-inflammatory state. nervgen.com

| Model System | Key Findings | Reference |

| Animal Models of Neurodegeneration | Defends neuronal cells against diverse death insults. | nih.gov |

| Animal Models of CNS Disorders | Improves behavioral and cognitive deficits. | nih.gov |

| Preclinical SCI Models | Promotes neuroplasticity and remyelination. | nervgen.com |

| Preclinical SCI Models | Induces anti-inflammatory polarization of microglia. | nervgen.com |

Models of Psychiatric Conditions (e.g., Mood Disorders)

Lithium's effects on behaviors relevant to psychiatric conditions, particularly mood disorders, have been extensively characterized in rodent models. nih.gov These preclinical investigations are crucial for understanding the mechanisms underlying its therapeutic efficacy in conditions like bipolar disorder. nih.govnih.gov

In various rodent models, lithium administration consistently leads to a decrease in exploratory activity, rearing, and aggression. nih.gov A key finding is its ability to attenuate amphetamine-induced hyperlocomotion, a widely used animal model of mania. nih.gov Furthermore, in models of depression, lithium has been shown to decrease immobility time in the forced swim test, suggesting antidepressant-like effects. nih.gov Studies have also explored its impact on endophenotypes, which are quantifiable measures associated with a disorder, to dissect the pathway from genes to behavior in psychiatric illness. nih.gov

The table below summarizes key findings from rodent behavioral models.

| Behavioral Model | Effect of Lithium | Relevance to Psychiatric Conditions |

| Amphetamine-Induced Hyperlocomotion | Attenuates hyperactive behavior | Model for mania |

| Forced Swim Test | Decreases immobility time | Model for depression |

| Exploratory Activity & Rearing | Consistently decreases activity | General behavioral effects |

| Aggression Models | Decreases aggressive behaviors | Symptom-relevant model |

| Reserpine-Induced Hypolocomotion | Attenuates hypoactive behavior | Model for depression |

Anti-Inflammatory Efficacy in Animal Models

The anti-inflammatory properties of lithium have been demonstrated across numerous preclinical models, suggesting a potential therapeutic role in inflammatory diseases. mdpi.com A significant body of research points to lithium's ability to modulate the production of both pro- and anti-inflammatory cytokines. mdpi.comnih.gov

One key study investigated the specific effects of lithium gluconate on skin models, which is relevant to its use in inflammatory skin conditions like seborrhoeic dermatitis. nih.gov Using keratinocytes and skin explants, researchers found that lithium gluconate's effect was dose-dependent. At a concentration of 5 mM, it significantly increased the expression and secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov Concurrently, it decreased the expression of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), which are key receptors in the innate immune system that recognize microbial components and trigger inflammatory responses. nih.gov

Broader studies in animal models, often using lipopolysaccharide (LPS) to induce inflammation, have corroborated these findings. In LPS-treated mice, lithium treatment has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in both plasma and the brain. mdpi.com It also reduces Interferon-gamma (IFN-γ) production. nih.gov A central mechanism for these effects is the inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β), which in turn downregulates the activity of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory genes. nih.gov

| Model System | Agent | Key Findings | Reference |

| Keratinocytes & Skin Explants | Lithium Gluconate (5 mM) | Increased IL-10 expression and secretion. | nih.gov |

| Keratinocytes & Skin Explants | Lithium Gluconate (5 mM) | Decreased expression of TLR2 and TLR4. | nih.gov |

| LPS-Treated Mice | Lithium | Decreased TNF-α and IL-6 production in plasma and brain. | mdpi.com |

| Bacteria-Treated Mice | Lithium | Reduced IFN-γ production in serum and multiple organs. | nih.gov |

| Various Preclinical Models | Lithium | Inhibits GSK-3β and subsequent NF-κB activation. | nih.gov |

Antifungal Efficacy in Preclinical Models

Preclinical research has identified a novel potential application for lithium as an antifungal agent, particularly against the pathogenic fungus Cryptococcus neoformans. ubc.ca This encapsulated yeast is a major cause of life-threatening meningitis, especially in immunocompromised individuals. ubc.ca

In vitro studies have shown that lithium can inhibit the formation of the polysaccharide capsule of C. neoformans. ubc.ca The capsule is a critical virulence factor that protects the fungus from the host immune system. By inhibiting its formation, lithium could render the fungus more susceptible to host defenses. The mechanism behind this effect has been linked to the ubiquitin/proteasome system, which is responsible for protein degradation and recycling within the cell. ubc.ca Research demonstrated that disrupting this system, known as proteostasis, is required for proper capsule and biofilm formation. ubc.ca Based on these encouraging in vitro results, further research is planned to evaluate the antifungal efficacy of lithium in in vivo mouse infection models. ubc.ca

| Fungal Pathogen | Preclinical Model | Effect of Lithium | Proposed Mechanism | Reference |

| Cryptococcus neoformans | In vitro culture (capsule-inducing conditions) | Inhibits capsule formation. | Interference with the ubiquitin/proteasome system. | ubc.ca |

| Cryptococcus neoformans | In vitro culture | Blocks biofilm formation. | Disruption of proteostasis. | ubc.ca |

Antiviral Efficacy in Preclinical Models

A body of preclinical evidence demonstrates that lithium possesses antiviral activity against a range of DNA and RNA viruses. nih.govimrpress.com This activity has been observed in both cellular and animal models, suggesting a broad-spectrum potential that is yet to be fully confirmed in clinical settings. nih.govnih.gov

Early preclinical studies focused on DNA viruses, particularly those in the Herpesviridae family. Research showed that lithium could inhibit the replication of Herpes Simplex Virus (HSV) in cell cultures. imrpress.com The antiviral effects against RNA viruses have also been explored. In one notable study using an animal model, lithium treatment was investigated in the context of murine acquired immune deficiency syndrome (MAIDS), which is induced by a retrovirus. nih.gov The lithium-treated mice exhibited a significant reduction in the development of disease symptoms such as lymphadenopathy and splenomegaly, indicating a potential role in mitigating the pathophysiological processes associated with retroviral infections. nih.gov While the precise mechanisms are still being elucidated, the collective preclinical data suggest a clear antiviral effect that warrants further investigation. nih.govimrpress.com

| Virus Type | Preclinical Model | Key Findings | Reference |

| RNA Virus (Murine Leukemia Retrovirus) | Mouse model of MAIDS | Marked reduction in lymphadenopathy and splenomegaly. | nih.gov |

| DNA Virus (Herpes Simplex Virus) | Hamster and rabbit kidney cell cultures | Inhibition of viral replication. | imrpress.com |

| DNA and RNA Viruses | General Preclinical Models | Converging evidence for inhibition of viral replication. | nih.gov |

Clinical Efficacy and Therapeutic Applications of Lithium Gluconate

Dermatological Applications

The primary and most well-established therapeutic use of topical lithium gluconate is in the field of dermatology, specifically for the management of seborrheic dermatitis. globalcalcium.comsmolecule.com Its efficacy is attributed to its anti-inflammatory and potential antifungal properties. smolecule.comnih.govresearchgate.net

Seborrheic Dermatitis: Randomized Controlled Trials and Comparative Studies

Multiple randomized controlled trials have demonstrated the efficacy of 8% lithium gluconate ointment in treating seborrheic dermatitis. sci-hub.se

A multicenter, randomized, double-blind, placebo-controlled clinical trial involving 129 patients with facial seborrheic dermatitis found that after eight weeks of twice-daily application, 29.1% of the lithium gluconate group achieved complete remission, compared to just 3.8% in the placebo group. skintherapyletter.com Another randomized study showed that 90.9% of the group using 8% lithium gluconate ointment experienced remission, in contrast to 54.7% in the control group. ui.ac.id

Comparative studies have also pitted lithium gluconate against established treatments like ketoconazole (B1673606). In a multicenter, randomized study with 288 patients, 8% lithium gluconate ointment applied twice daily was found to be 22% more effective than 2% ketoconazole emulsion applied twice weekly. skintherapyletter.comresearchgate.net The complete remission rates were 52.6% for lithium gluconate and 30.7% for ketoconazole. researchgate.net The superiority of lithium gluconate was demonstrated, and it also showed better results in alleviating symptoms like burning and dryness. sci-hub.seresearchgate.net

Table 1: Randomized Controlled Trial of Lithium Gluconate vs. Placebo for Seborrheic Dermatitis

| Trial | Intervention | Comparator | Primary Endpoint | Results |

|---|---|---|---|---|

| Multicenter, randomized, double-blind | 8% Lithium Gluconate Ointment | Placebo | Complete Remission | 29.1% in the lithium group vs. 3.8% in the placebo group after 8 weeks. skintherapyletter.com |

Table 2: Comparative Study of Lithium Gluconate vs. Ketoconazole for Seborrheic Dermatitis

| Trial | Intervention | Comparator | Primary Endpoint | Results |

|---|---|---|---|---|

| Multicenter, randomized | 8% Lithium Gluconate Ointment | 2% Ketoconazole Emulsion | Complete Remission | 52.6% in the lithium group vs. 30.7% in the ketoconazole group. Lithium was 22% more effective. skintherapyletter.comresearchgate.net |

Other Inflammatory Dermatoses

The anti-inflammatory properties of lithium gluconate suggest its potential utility in other inflammatory skin conditions. smolecule.comnih.gov Research indicates that lithium can modulate the production of cytokines, which are key mediators of inflammation. Specifically, at certain concentrations, lithium has been shown to significantly increase the expression and secretion of the anti-inflammatory cytokine IL-10 and decrease the expression of Toll-like receptors (TLR) 2 and 4 by keratinocytes. nih.gov This reduction in TLR2 expression may prevent the inflammatory response triggered by microorganisms like Malassezia yeasts in seborrheic dermatitis. nih.gov While the primary focus of clinical trials has been on seborrheic dermatitis, these immunological findings provide a rationale for investigating its efficacy in other inflammatory dermatoses.

Neurological and Neuropsychiatric Research

While oral lithium salts are well-established in psychiatry, research into the specific neurological and neuropsychiatric applications of lithium gluconate is more nascent. globalcalcium.com

Neurodegenerative Diseases: Cognitive Decline and Neuroprotection Research

There is a growing body of research exploring the neuroprotective potential of lithium in various neurodegenerative diseases, including its effects on cognitive decline. mdpi.comnih.govfrontiersin.org The proposed mechanisms for these neuroprotective effects include the modulation of homeostatic mechanisms involved in neurotrophic response, autophagy, oxidative stress, and inflammation. nih.gov Preclinical models of Alzheimer's disease suggest that lithium can reduce key pathological hallmarks of the disease. nih.gov

Several studies have investigated the potential of lithium, including microdoses, as a disease-modifying agent in Alzheimer's disease. frontiersin.org The neuroprotective mechanisms of lithium in this context are thought to involve the inhibition of glycogen (B147801) synthase kinase-3 beta (GSK-3β), which leads to a decrease in tau protein phosphorylation and amyloid-β (Aβ) load. nih.gov Lithium may also protect neurons from the neurotoxic effects of Aβ and stimulate the synthesis and release of neurotrophins like brain-derived neurotrophic factor (BDNF). nih.gov

A small pilot trial in Brazil reported that a "microdose" of lithium, in the form of lithium carbonate or lithium gluconate, slowed cognitive decline in patients with Alzheimer's disease over a 15-month period. alzdiscovery.org However, the preliminary nature of this trial necessitates further follow-up studies to confirm these findings. alzdiscovery.org Another study showed that chronic microdose lithium treatment in a transgenic mouse model of Alzheimer's disease prevented memory loss and reduced the number of senile plaques. nih.gov While promising, the translation of these preclinical findings to clinical efficacy in humans requires more extensive research.

Mild Cognitive Impairment Research

Lithium, a long-standing treatment for bipolar disorder, has garnered significant interest for its neuroprotective properties and potential application in neurodegenerative conditions, including Mild Cognitive Impairment (MCI) and Alzheimer's disease (AD). frontiersin.orgamenclinics.com Research suggests that lithium may act as a disease-modifying agent in AD by targeting multiple neuropathological pathways. frontiersin.org Its mechanisms are believed to include the inhibition of glycogen synthase kinase-3 (GSK-3), an enzyme linked to the formation of amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. amenclinics.comnih.gov

Clinical studies have explored the effects of various lithium salts on cognitive decline. While many studies use lithium carbonate or other salts, the findings are considered relevant to the therapeutic potential of the lithium ion itself, which is delivered by compounds like lithium gluconate. frontiersin.orgalzdiscovery.org Meta-analyses of randomized controlled trials have indicated that lithium treatment can significantly decrease cognitive decline in individuals with MCI and AD. nih.gov For instance, some clinical trials have shown that chronic lithium treatment can reduce cerebrospinal fluid (CSF) levels of phosphorylated tau (P-tau), a key biomarker in AD, and slow cognitive deterioration. frontiersin.org

A notable pilot trial in Brazil investigated the effects of a "microdose" of lithium (in the form of lithium carbonate or gluconate) on patients with Alzheimer's disease. alzdiscovery.org The study reported that this low-dose treatment slowed cognitive decline over a 15-month period compared to a placebo group. nih.govalzdiscovery.org Significant differences in performance on the Mini-Mental State Examination (MMSE) were observed starting from the third month of treatment. nih.gov These findings suggest that even at very low concentrations, lithium may have a beneficial effect on cognitive function. nih.govalzdiscovery.org

Further research, such as the LATTICE (Lithium as a Treatment to prevent Impairment of Cognition in Elders) trial, is prospectively examining the effects of lithium on memory and brain imaging in adults with MCI to provide more definitive evidence. pitt.edu The growing body of evidence supports the potential for lithium, including its gluconate salt, as a therapeutic strategy for managing cognitive decline in early-stage neurodegenerative disorders. frontiersin.org

Table 1: Selected Research on Lithium in Mild Cognitive Impairment and Alzheimer's Disease This table is interactive. You can sort and filter the data.

| Study/Trial | Lithium Form Mentioned | Population | Key Findings | Citations |

|---|---|---|---|---|

| Nunes et al. (2013) | Lithium carbonate or gluconate (microdose) | Alzheimer's Disease Patients | Slowed cognitive decline over 15 months; significant differences in MMSE scores vs. placebo starting at 3 months. | nih.govalzdiscovery.org |

| Forlenza et al. (2011, 2019) | Not specified (chronic treatment) | Amnestic MCI (aMCI) | Reduced cognitive decline and decreased CSF levels of P-tau. | frontiersin.org |

| Hampel et al. (2009) | Not specified (short-term treatment) | Mild Alzheimer's Disease | Did not show improvement in cognitive performance or reduction in GSK-3 activity. | frontiersin.org |

| LATTICE Trial | Not specified | Adults with Mild Cognitive Impairment (MCI) | Ongoing trial to prospectively examine the effects of lithium on memory and brain imaging. | pitt.edu |

Investigational Uses in Other Central Nervous System Disorders

The neuroprotective effects of lithium have prompted investigation into its use for other central nervous system (CNS) disorders beyond MCI and Alzheimer's disease. amenclinics.cominstituteofmineralresearch.org Research indicates that lithium's potential benefits may extend to conditions such as Parkinson's disease and amyotrophic lateral sclerosis (ALS), also known as Lou Gehrig's disease. amenclinics.cominstituteofmineralresearch.org The therapeutic rationale is based on lithium's multifaceted mechanisms of action, including the stimulation of stem cell proliferation, upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF), and antioxidant and anti-inflammatory activities. instituteofmineralresearch.org

Lithium has been shown to regulate the excitatory neurotransmitter glutamate (B1630785) and increase levels of the inhibitory neurotransmitter GABA, which may protect against the excitotoxicity implicated in several neurodegenerative diseases. wikipedia.orgdrugbank.com While early animal studies on lithium for conditions like ALS were promising, subsequent clinical trials in human patients did not demonstrate a significant benefit. alzdiscovery.org The investigation of lithium's efficacy in these and other neurological disorders is ongoing, as researchers work to understand the full potential of its neuroprotective capabilities. instituteofmineralresearch.orgmdpi.com

Anti-infective Research

Beyond its role in psychiatry and neurology, lithium has demonstrated notable anti-infective properties. imrpress.comimrpress.com Research has particularly focused on its activity against DNA viruses. imrpress.comimrpress.com

Herpes Simplex Virus Research

Lithium salts, including lithium gluconate, have been found to possess significant antiviral activity against the Herpes Simplex Virus (HSV). imrpress.comgoogle.com This includes both HSV-1, the primary cause of labial herpes (cold sores), and HSV-2, which is responsible for most cases of genital herpes. imrpress.comimrpress.comgoogle.com

In vitro studies have provided the foundational evidence for lithium's antiviral effects. Research dating back to the 1980s showed that lithium inhibits the replication of HSV in cell cultures. imrpress.comimrpress.com The proposed mechanism involves the impairment of viral DNA synthesis, possibly by displacing essential magnesium and potassium ions in biochemical reactions. imrpress.comimrpress.com Specific research on lithium gluconate has verified its virucidal action. One study found that a 25 mM/liter solution of lithium gluconate reduced the viral titer of an HSV-1 suspension by a factor of 10⁷ and an HSV-2 suspension by a factor of 10⁹. google.com

Clinical observations and studies have supported these laboratory findings. Retrospective studies of patients taking oral lithium carbonate for affective disorders showed a significant reduction in the rate of recurrent labial herpes infections. nih.gov Other controlled studies have examined both oral and topical lithium preparations. A double-blind, placebo-controlled trial using oral lithium carbonate for recurrent HSV infections showed a consistent trend toward reduction in the number of episodes, duration, and severity of symptoms. nih.gov Furthermore, research into topical applications has also been conducted. A patent application describes that lithium gluconate, when used topically, can be effective in treating herpes. google.com This research suggests that lithium gluconate may be more effective than compositions based on lithium succinate (B1194679), even with a lower elemental lithium content. google.com

Table 2: Summary of Research on Lithium's Anti-Herpetic Activity This table is interactive. You can sort and filter the data.

| Study Type | Lithium Form | Virus Type | Key Findings | Citations |

|---|---|---|---|---|

| In Vitro Study | Lithium gluconate | HSV-1, HSV-2 | A 25 mM/liter solution demonstrated significant virucidal action, reducing HSV-1 and HSV-2 titers. | google.com |

| In Vitro Study | Lithium (general) | HSV | Inhibits replication of HSV in hamster kidney cells and human embryo fibroblasts. | imrpress.comimrpress.com |

| Retrospective Study | Lithium carbonate (oral) | HSV-1 (Labial Herpes) | Chronic administration significantly reduced the mean rate of recurrent infections. | nih.gov |

| Placebo-Controlled Trial | Lithium carbonate (oral) | HSV (recurrent infections) | Showed a trend for reduction in frequency, duration, and severity of infections. | nih.gov |

Adverse Effects and Toxicity Profiles of Lithium Gluconate

Neurological Manifestations of Lithium Toxicity

Lithium toxicity can manifest with a range of neurological symptoms, from common and reversible to rare and potentially permanent conditions. consultant360.com The severity of these manifestations is often, but not always, correlated with serum lithium levels. nih.gov

Cerebellar Impairment and Ataxia

A significant neurological consequence of lithium toxicity is cerebellar impairment, leading to ataxia. consultant360.com Ataxia, characterized by a lack of voluntary coordination of muscle movements, can manifest as gait disturbance, slurred speech (dysarthria), and difficulty with fine motor skills (dysmetria). scielo.brpsychiatry-psychopharmacology.com While often transient and resolving after discontinuation of lithium, there are documented cases of persistent and irreversible cerebellar syndrome. consultant360.comscielo.br This chronic toxicity is thought to be related to the loss of Purkinje cells in the cerebellum. consultant360.com Factors such as fever, dehydration, and concurrent acute illness can precipitate lithium-induced cerebellar toxicity. consultant360.com

Tremors

Tremors are a common neurological side effect associated with lithium use. consensus.app Typically, this presents as a fine postural tremor of the hands, which can occur early in treatment and may persist. drugs.compocn.com The tremor is a result of involuntary muscle contractions. pocn.com It is important to distinguish lithium-induced tremors from other types of tremors, such as those caused by antipsychotic medications, as the underlying mechanisms and treatments differ. pocn.com

Cognitive and Mood Alterations

Lithium can influence cognitive function and mood. Some individuals may experience feelings of being more tired, bored, and less active. consensus.app There can also be a slight impairment in learning and memory. consensus.apppsychiatrictimes.com However, the relationship between lithium and cognition is complex. Some studies suggest that long-term lithium treatment may have neuroprotective effects, potentially preserving or increasing the volume of brain structures involved in emotional regulation and even improving certain aspects of cognition over time. ncats.iopsychopharmacologyinstitute.comfrontiersin.orgjwatch.org Conversely, complaints of "brain fog" or feeling forgetful are also reported. healthdirect.gov.au

Rarely Reported Syndromes (e.g., Serotonin (B10506) Syndrome, Neuroleptic Malignant Syndrome-like)

In rare instances, lithium use has been associated with severe and potentially life-threatening syndromes.

Serotonin Syndrome: This condition can be precipitated by lithium, particularly when used concurrently with other serotonergic drugs. fda.govwikipedia.org Symptoms can range from mild, such as nervousness and tremor, to severe, including agitation, muscle rigidity, and confusion. clevelandclinic.orgmayoclinic.org The syndrome is characterized by mental status changes, autonomic instability, and neuromuscular symptoms. fda.gov

Neuroleptic Malignant Syndrome (NMS)-like: An encephalopathic syndrome, which may be similar or identical to NMS, has been reported. fda.gov NMS is a life-threatening reaction characterized by fever, muscle rigidity, altered mental status, and autonomic dysfunction. ijbcp.comwikipedia.orgclevelandclinic.org The concomitant use of lithium with antipsychotic medications is associated with a higher risk of developing NMS. wikipedia.orgwikipedia.orgnih.gov

Systemic Organ Toxicity Research

Beyond the nervous system, lithium can exert toxic effects on other organ systems, with the heart being a key area of concern.

Cardiac Electrophysiological and Morphological Alterations

Lithium can induce a variety of changes in the heart's electrical activity and structure.

Electrophysiological Alterations: Lithium treatment can lead to electrocardiographic (ECG) changes. mdpi.comdroracle.ai The most frequently reported finding is T-wave flattening or inversion. droracle.ainih.gov Other reported alterations include:

Sinus node dysfunction and bradycardia (slow heart rate). nih.govpsychiatry-psychopharmacology.com

Prolongation of the QT interval. mdpi.comdroracle.ai

Atrioventricular (AV) conduction delays. psychiatry-psychopharmacology.com

Increased susceptibility to arrhythmias, especially under adrenergic stimulation. mdpi.com

These electrical changes are influenced by both the duration of treatment and the serum lithium level. rochesterregional.org While many of these changes are benign, serious arrhythmias requiring intervention have been reported, although infrequently. nih.govnih.gov

Morphological Alterations: Research in animal models has shed light on the morphological changes that can occur with lithium treatment. Studies in mice have shown that long-term lithium administration can lead to:

An increase in the size of cardiomyocytes (heart muscle cells). mdpi.com

Impaired systolic function. mdpi.com

Minor tissue damage in the heart. consensus.app

Eccentric cardiac remodeling, characterized by an increased left ventricle internal diameter and volume, leading to a greater stroke volume. nih.gov

Some research also suggests that lithium treatment may attenuate cardiac fibrosis. mdpi.com The association of propranolol (B1214883) with lithium gluconate has been studied in dogs to evaluate potential cardiotoxicity, with findings suggesting that while sinus automaticity is slowed, a significant cardiotoxic interaction is unlikely, though human studies are needed for confirmation. nih.gov

Table of Neurological Manifestations of Lithium Toxicity

| Category | Manifestation | Description |

|---|---|---|

| Cerebellar Impairment | Ataxia | Lack of voluntary coordination of muscle movements, affecting gait and speech. consultant360.com |

| Dysarthria | Slurred or slow speech. psychiatry-psychopharmacology.com | |

| Dysmetria | Inability to judge distance or scale. scielo.br | |

| Tremors | Postural Tremor | Fine, rhythmic shaking of the hands at rest. drugs.compocn.com |

| Cognitive & Mood | Cognitive Slowing | "Brain fog," difficulty with mental tasks. psychiatrictimes.comhealthdirect.gov.au |

| Mood Changes | Feelings of tiredness, boredom. consensus.app | |

| Rare Syndromes | Serotonin Syndrome | Agitation, confusion, rapid heart rate, muscle rigidity. fda.govclevelandclinic.org |

| NMS-like Syndrome | High fever, severe muscle rigidity, altered mental status. fda.govclevelandclinic.org |

Table of Cardiac Toxicity Research Findings

| Aspect | Finding | Details |

|---|---|---|

| Electrophysiological | T-wave changes | Flattening or inversion of the T-wave on an ECG. droracle.ainih.gov |

| Sinus Bradycardia | Slowing of the heart's natural pacemaker. nih.govpsychiatry-psychopharmacology.com | |

| QT Prolongation | Lengthening of the time it takes for the heart's ventricles to repolarize. mdpi.comdroracle.ai | |

| Arrhythmia Risk | Increased susceptibility to irregular heartbeats. mdpi.com | |

| Morphological | Cardiomyocyte Hypertrophy | Increase in the size of heart muscle cells. mdpi.com |

| Impaired Systolic Function | Reduced ability of the heart to contract and pump blood. mdpi.com | |

| Eccentric Remodeling | Changes in the size and shape of the left ventricle. nih.gov | |

| Attenuation of Fibrosis | Potential reduction in the stiffening of heart tissue. mdpi.com |

Renal Tubular and Interstitial Effects

Long-term administration of lithium compounds, including lithium gluconate, is associated with distinct renal complications, primarily affecting the tubules and interstitium. The pathophysiology involves the accumulation of lithium in the kidneys, which can lead to significant structural and functional damage. ontosight.aioatext.com

Lithium-induced nephropathy is pathologically characterized by chronic tubulointerstitial disease. oatext.com Key histological findings from renal biopsies include tubular atrophy, chronic interstitial nephritis, glomerulosclerosis, and the formation of distal tubular dilatations and microcysts. radiopaedia.orgscielo.br These changes signify direct injury to the renal tubules caused by the lithium salt. radiopaedia.org Over time, these effects can lead to a progressive decline in renal function and, in some cases, end-stage renal disease (ESRD). ontosight.airadiopaedia.org The risk of developing chronic renal failure is related to the duration of lithium therapy and the age of the patient. radiopaedia.org

Functionally, the most common complication is nephrogenic diabetes insipidus (NDI), a condition where the kidneys are unable to concentrate urine due to resistance to the action of antidiuretic hormone (ADH). medscape.comnih.gov This impairment can be detected within weeks of starting therapy and affects a significant percentage of patients, leading to symptoms of polyuria (excessive urination) and polydipsia (excessive thirst). scielo.brkireportscommunity.org Initially, this tubular dysfunction may be reversible upon cessation of lithium, but with continued treatment, it can become irreversible. scielo.br Lithium may also cause an incomplete distal renal tubular acidosis, a defect in the kidney's ability to acidify urine. medscape.comnih.gov

| Renal Effect | Description | Key Findings | Citations |

|---|---|---|---|

| Chronic Tubulointerstitial Nephritis | Progressive inflammation and fibrosis of the kidney's tubules and surrounding interstitium. | Characterized by tubular atrophy, interstitial fibrosis, and glomerulosclerosis. | oatext.comradiopaedia.orgscielo.br |

| Nephrogenic Diabetes Insipidus (NDI) | Impaired ability of the kidneys to concentrate urine, leading to excessive water loss. | Results from renal resistance to antidiuretic hormone (ADH); causes polyuria and polydipsia. Affects 20-40% of patients on long-term therapy. | scielo.brmedscape.comnih.govkireportscommunity.org |

| Renal Microcysts | Formation of small, numerous cysts (1-2 mm) in the renal cortex and medulla. | A unique imaging feature of lithium nephropathy, visible on ultrasound and MRI. Originate from the distal tubule and collecting duct. | radiopaedia.orgnih.gov |

| Distal Renal Tubular Acidosis | A defect in urinary acidification in the distal tubules. | Believed to be an incomplete form, where lithium exerts its effect from the luminal side of the tubule. | medscape.comnih.gov |

Hepatic Impacts

The hepatic effects of lithium are generally considered to be mild and infrequent. While abnormalities in liver function tests have been reported in a small number of patients undergoing long-term therapy, these changes are typically asymptomatic and transient, often resolving even if the treatment continues. nih.gov In cases of lithium overdose, more significant elevations in serum aminotransferases have been observed; however, the systemic and metabolic effects of toxicity in other organs, such as the kidneys, are generally more prominent. nih.govwjgnet.com

Research has not convincingly linked lithium therapy to instances of clinically apparent acute liver injury with jaundice or to the development of chronic liver disease. nih.gov Some case reports have described mild increases in Alanine Aminotransferase (ALT) levels that decreased upon stopping the medication and reappeared upon restarting it. nih.gov

Animal studies have provided more detailed insights into potential histological changes. In rats treated with lithium carbonate over a long term, studies observed hepatic degeneration, necrosis, Kupffer cell hyperplasia, and infiltration of lymphocytes in the portal triads, presenting a picture similar to hepatitis. researchgate.net Other animal research indicated that lithium can affect hepatic glucose metabolism by decreasing liver glycogen (B147801) content and the activity of certain enzymes like glucokinase. nih.gov

| Hepatic Effect | Description | Clinical/Research Findings | Citations |

|---|---|---|---|

| Liver Function Test (LFT) Abnormalities | Mild, transient elevations in liver enzymes (e.g., ALT). | Occur in a small proportion of patients; usually asymptomatic and self-limiting. More marked elevations can occur in overdose situations. | nih.govwjgnet.com |

| Hepatotoxicity | Direct liver damage. | Considered very rare. No instances of acute liver failure or chronic liver disease have been definitively attributed to therapeutic lithium use. | nih.govwjgnet.com |